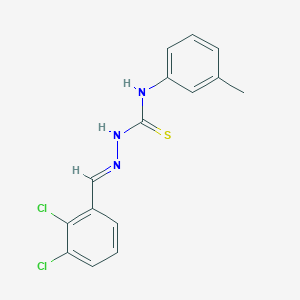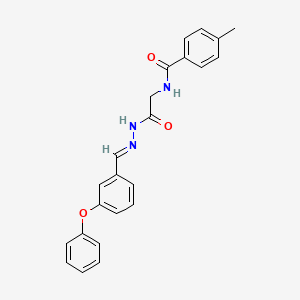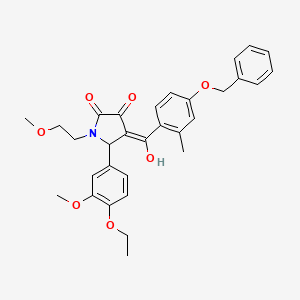
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, it may exert its anticancer effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The specific molecular targets and pathways can vary depending on the biological context and the type of cells involved.
Comparación Con Compuestos Similares
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Another derivative with different chlorination patterns, affecting its properties and applications.
2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone:
Propiedades
Número CAS |
769156-12-9 |
|---|---|
Fórmula molecular |
C15H13Cl2N3S |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13Cl2N3S/c1-10-4-2-6-12(8-10)19-15(21)20-18-9-11-5-3-7-13(16)14(11)17/h2-9H,1H3,(H2,19,20,21)/b18-9+ |
Clave InChI |
DBKYHODXFYXXPK-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)


![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)
![2-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12013433.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)


